2-Amino-2-(thiophen-3-yl)acetonitrile
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Overview
Description
2-Amino-2-(thiophen-3-yl)acetonitrile is a chemical compound with the molecular formula C6H6N2S and a molecular weight of 138.19 . It is a biochemical used for proteomics research .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, often involves condensation reactions. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to an acetonitrile group with an amino group at the 2-position . The InChI code for this compound is 1S/C6H6N2S/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6H,8H2 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a predicted melting point of 72.23°C and a predicted boiling point of approximately 262.4°C at 760 mmHg . Its density is predicted to be around 1.3 g/cm^3, and it has a refractive index (n20D) of 1.60 .Scientific Research Applications
Synthesis and Structural Characterization
One study detailed the synthesis of a novel heterocyclic amide derivative obtained from 2-aminothiophene-3-carbonitrile, showcasing its structural characteristics through spectroscopic studies and crystallography. The compound demonstrated moderate antioxidant activity and significant antimicrobial properties against both bacterial strains and yeasts (Cakmak et al., 2022).
Chemical Reactions and Derivatives
Research on the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives via a tandem aza-Piancatelli rearrangement/Michael reaction highlighted the utility of 2-aminothiophenol in producing these compounds with high selectivity and good yields (Reddy et al., 2012).
Fluorescent Chemosensors
A study on the synthesis and photophysical characterization of novel fluorescent 4,5-diarylimidazolyl-phenylalanines, derived from 2-aminothiophenol, showed their potential as fluorimetric chemosensors for ion recognition, particularly with Cu2+ and Fe3+ ions, suggesting their incorporation into chemosensory peptidic frameworks (Esteves et al., 2016).
Helix-Helix Interactions
Investigations into helix-helix interactions using a related compound, 2-amino-4-(thiazolin-2-yl)phenol, demonstrated its role in forming heterochiral sheets of helical, N⋯HO H-bonded polymers, contributing to our understanding of molecular chirality and weak intermolecular interactions (Stefankiewicz et al., 2011).
Electroactive Phenol-Based Polymers
Another research focused on the synthesis of electroactive polymers from derivatives of thiophene, which could serve as a basis for the development of new materials with specific electronic properties. This synthesis involved the use of 2-aminothiophenol and explored the polymers' conductivity and fluorescence properties (Kaya & Aydın, 2012).
Safety and Hazards
The safety information for 2-Amino-2-(thiophen-3-yl)acetonitrile indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Mechanism of Action
Target of Action
It’s worth noting that thiophene-based analogs have been found to exhibit a variety of biological activities . They have been used in the development of advanced compounds with diverse biological effects, including anticancer , anti-inflammatory , antimicrobial , and antihypertensive properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially lead to alterations in cellular signaling, gene expression, or enzymatic activity, among other effects.
Biochemical Pathways
These activities suggest that the compound may interact with multiple biochemical pathways, potentially influencing processes such as cell proliferation, inflammation, microbial growth, and blood pressure regulation .
Result of Action
Given the broad spectrum of biological activities associated with thiophene derivatives , it’s plausible that the compound could have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
2-amino-2-thiophen-3-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVBAZCHRMIVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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